molecular formula C18H14Br2N2O3S B10889357 (2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10889357
M. Wt: 498.2 g/mol
InChI Key: VDBIIJOYEVSJPJ-OVCLIPMQSA-N
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Description

5-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, ethoxy, and thiazolanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 4-ethoxyaniline in the presence of a thiazolanone derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

5-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological activities. The imine and thiazolanone moieties may also play a role in its bioactivity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14Br2N2O3S

Molecular Weight

498.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14Br2N2O3S/c1-2-25-13-5-3-12(4-6-13)21-18-22-17(24)15(26-18)8-10-7-11(19)9-14(20)16(10)23/h3-9,23H,2H2,1H3,(H,21,22,24)/b15-8+

InChI Key

VDBIIJOYEVSJPJ-OVCLIPMQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C(=CC(=C3)Br)Br)O)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C(=CC(=C3)Br)Br)O)S2

Origin of Product

United States

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